REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:42](=[CH:43][CH:44]=1)[C:7]1=[CH:8][C:9]3[C:10]([C:32]4[CH:41]=[CH:40][C:39]5[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=5)[CH:33]=4)(O)[C:11]4[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=4[C:17]([C:21]4[CH:30]=[CH:29][C:28]5[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=5)[CH:22]=4)(O)[C:18]=3[CH:19]=[C:6]1[C:5]2([CH3:46])[CH3:45].[PH2]([O-])=O.[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:42](=[CH:43][CH:44]=1)[C:7]1=[CH:8][C:9]3[C:10]([C:32]4[CH:41]=[CH:40][C:39]5[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=5)[CH:33]=4)=[C:11]4[C:16](=[C:17]([C:21]5[CH:30]=[CH:29][C:28]6[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=6)[CH:22]=5)[C:18]=3[CH:19]=[C:6]1[C:5]2([CH3:46])[CH3:45])[CH:15]=[CH:14][CH:13]=[CH:12]4 |f:1.2|
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Name
|
2-bromo-13,13-dimethyl-6,11-di(naphthalen-2-yl)-11,13-dihydro-6H-indeno[1,2-b]anthracene-6,11-diol
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C=3C(=CC=4C(C=5C=CC=CC5C(C4C3)(O)C3=CC4=CC=CC=C4C=C3)(O)C3=CC4=CC=CC=C4C=C3)C2=CC1)(C)C
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Name
|
|
Quantity
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6 g
|
Type
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reactant
|
Smiles
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[PH2](=O)[O-].[Na+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for five hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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while heating
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Type
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CUSTOM
|
Details
|
After the reaction was terminated
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Type
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ADDITION
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Details
|
the reaction solution was added to an excess of distilled water
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Type
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WASH
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Details
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The resultant solid was washed with distilled water
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C=3C(=CC=4C(=C5C=CC=CC5=C(C4C3)C3=CC4=CC=CC=C4C=C3)C3=CC4=CC=CC=C4C=C3)C2=CC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.56 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |